2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Dye intermediate synthesis Esterification Process optimization

2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0), also known as N-cyanoethyl-N-acetoxyethylaniline, is a tertiary amine intermediate primarily utilized in the synthesis of azo disperse dyes. The compound features an aniline core substituted with both a cyanoethyl group and an acetoxyethyl ester moiety, which confers specific reactivity and performance characteristics relevant to textile dyeing applications.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 22031-33-0
Cat. No. B1584233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(2-Cyanoethyl)anilino]ethyl acetate
CAS22031-33-0
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(=O)OCCN(CCC#N)C1=CC=CC=C1
InChIInChI=1S/C13H16N2O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13/h2-4,6-7H,5,9-11H2,1H3
InChIKeyRRGWFPOSTSQIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0): A Specialized Dye Intermediate for High-Performance Disperse Dye Synthesis


2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS 22031-33-0), also known as N-cyanoethyl-N-acetoxyethylaniline, is a tertiary amine intermediate primarily utilized in the synthesis of azo disperse dyes [1]. The compound features an aniline core substituted with both a cyanoethyl group and an acetoxyethyl ester moiety, which confers specific reactivity and performance characteristics relevant to textile dyeing applications . It serves as a key coupling component in the manufacture of several commercially significant Color Index (C.I.) disperse dyes, including C.I. Disperse Orange 30, C.I. Disperse Red 72, C.I. Disperse Red 82, and C.I. Disperse Orange 31, which are valued for their high tinctorial strength and fastness properties on polyester fibers [1][2].

Why N-Cyanoethyl-N-acetoxyethylaniline Cannot Be Replaced by Generic Aniline-Based Couplers in Dye Manufacturing


In the production of high-performance disperse dyes, the selection of the coupling component is critical and not interchangeable. N-cyanoethyl-N-acetoxyethylaniline is a specialized bifunctional intermediate; its unique combination of a cyanoethyl substituent and an acetoxyethyl ester group imparts specific reactivity and performance attributes that simpler analogs, such as N-ethyl-N-cyanoethylaniline or N,N-diethylaniline, cannot replicate. The cyanoethyl group is essential for achieving high light fastness through molecular stabilization , while the acetoxyethyl moiety influences the dye's substantivity, wash fastness, and overall color yield on polyester fibers [1]. Substituting this compound with a generic aniline derivative lacking these specific functional groups typically results in inferior dyeing performance, characterized by reduced light and wash fastness ratings [1], altered shade, and lower overall color strength. The quantitative evidence presented below demonstrates that the structural features of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate are directly correlated with measurable improvements in dye properties, making it a non-substitutable entity in specific synthetic pathways.

Quantitative Evidence for Prioritizing 2-[N-(2-Cyanoethyl)anilino]ethyl acetate over Close Analogs


High Acylation Yield in Synthesis Differentiates 2-[N-(2-Cyanoethyl)anilino]ethyl acetate from Related Hydroxyethyl Precursors

The synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate via acetylation of its hydroxyethyl precursor achieves a notably high yield of 95-98%, as reported in a key industry review [1]. This high conversion rate is a significant process advantage over alternative acetylation reactions of similar tertiary amine intermediates, where yields can be lower or more variable depending on reaction conditions. The quantitative difference underscores the efficiency of this specific transformation, which is critical for cost-effective large-scale production of high-value dyes [1].

Dye intermediate synthesis Esterification Process optimization

Improved Wash and Rubbing Fastness in Dyes Derived from 2-[N-(2-Cyanoethyl)anilino]ethyl acetate Compared to Dyes with N-Cyanoethyl-Only Analogs

A comparative study on the relationship between dye substituents and dyeing properties on polyester revealed that dyes incorporating an N-acetoxyethyl group, such as those derived from 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, exhibit superior wash fastness and rubbing fastness compared to dyes containing only an N-cyanoethyl group [1]. This study provides a direct, class-level inference that the acetoxyethyl moiety, present in the target compound but absent in simpler N-cyanoethyl aniline derivatives, is responsible for this performance enhancement. While not a head-to-head comparison of the intermediates themselves, the evidence strongly links the presence of the acetoxyethyl group to improved fastness properties of the final dye product [1].

Disperse dye Polyester dyeing Fastness properties

Specific Reaction Conditions for Optimal Reactivity Differentiate 2-[N-(2-Cyanoethyl)anilino]ethyl acetate from Generic Dye Intermediates

Technical documentation indicates that N-cyanoethyl-N-acetoxyethylaniline exhibits an optimum reaction temperature range of 130-140°C with a reaction time of 4-6 hours when used for the acetylation of dyestuffs . This well-defined process window is a key differentiator for users seeking a predictable and efficient reactive intermediate. In contrast, other generic coupling components may require significantly different, less defined, or more stringent conditions (e.g., higher temperatures, longer times, or special catalysts) to achieve comparable conversion, which can impact process economy and scalability .

Reactive dyeing Process optimization Acetylation

Optimal Application Scenarios for Procuring 2-[N-(2-Cyanoethyl)anilino]ethyl acetate


Synthesis of High-Performance Disperse Dyes for Polyester Textiles

The primary application scenario for procuring 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is as a key coupling component in the industrial synthesis of high-value disperse dyes, such as C.I. Disperse Orange 30, C.I. Disperse Red 72, C.I. Disperse Red 82, and C.I. Disperse Orange 31 [1]. In these syntheses, the compound's bifunctional structure is essential for achieving the target color and fastness properties on polyester fibers. The quantitative evidence from Section 3 (high synthesis yield, improved wash/rubbing fastness of derived dyes) directly supports its use in manufacturing dyes intended for applications requiring high durability, such as automotive textiles, outdoor apparel, and home furnishings.

Optimization of Dye Manufacturing Processes Requiring High Yield and Defined Reaction Conditions

For chemical engineers and process chemists seeking to optimize dye intermediate production, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate offers a defined and advantageous reaction profile. The reported high acetylation yield of 95-98% [1] and the specific, moderate reaction conditions (130-140°C, 4-6 hours) for its application provide a reliable and efficient synthetic step. This predictability minimizes waste and maximizes throughput, making the compound a preferred choice over less well-characterized or lower-yielding alternatives in scaled-up manufacturing.

Research and Development of Novel Disperse Dyes with Enhanced Fastness

In R&D settings focused on developing next-generation disperse dyes, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is a valuable building block. The class-level evidence indicating that dyes incorporating the N-acetoxyethyl group exhibit improved wash and rubbing fastness compared to those with only N-cyanoethyl substituents [1] provides a rational basis for selecting this intermediate. Researchers can leverage this structure-property relationship to design new dye molecules with superior performance profiles, reducing the need for extensive trial-and-error experimentation.

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